molecular formula C10H21N3 B587105 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 143411-75-0

3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine

Katalognummer: B587105
CAS-Nummer: 143411-75-0
Molekulargewicht: 183.299
InChI-Schlüssel: LTQJKRDRETXHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Diazabicyclo Compounds

Diazabicyclo compounds emerged as chemically significant entities following Carl Mannich's pioneering work on bispidine (3,7-diazabicyclo[3.3.1]nonane) in 1930. These bicyclic frameworks, characterized by nitrogen atoms at strategic positions, gained prominence due to their conformational rigidity and versatility in coordination chemistry. The development of 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine represents an evolutionary step in modifying the bispidine scaffold to optimize steric and electronic properties for specialized applications.

Nomenclature and Classification within Bicyclic Amines

The compound’s systematic IUPAC name, 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (CAS 137554-23-5), reflects its bicyclo[3.3.1]nonane backbone with two nitrogen atoms at positions 3 and 9. It belongs to the 3,9-diazabicyclo[3.3.1]nonane subclass, distinct from the more common 3,7-diazabicyclo[3.3.1]nonane (bispidine) due to nitrogen placement. As a tertiary amine, it exhibits enhanced basicity compared to monocyclic analogs, with a calculated pK~a~ of ~10.2.

Table 1: Key Structural Features

Property Description
Molecular Formula C~10~H~21~N~3~
Molecular Weight 183.29 g/mol
Bicyclic System [3.3.1]nonane with N at positions 3 and 9
Substituents Ethyl (C3), methyl (C9), amine (C7)

Relationship to Bispidine (3,7-Diazabicyclo[3.3.1]nonane) Framework

While bispidine features nitrogen atoms at positions 3 and 7, the 3,9-diazabicyclo isomer shifts one nitrogen to position 9, altering the molecule’s dipole moment and coordination geometry. This positional isomerism reduces symmetry (C~s~ → C~1~) and modifies the ligand’s cavity size, impacting metal-ion binding selectivity. Computational studies indicate the 3,9-isomer adopts a chair-chair conformation more frequently than bispidine’s boat-chair form, enhancing steric accessibility at the C7 amine.

Position of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine in Chemical Space

The compound occupies a unique niche in heterocyclic chemistry due to:

  • Three-dimensional complexity : The bicyclic scaffold imposes torsional constraints, limiting rotational freedom at the amine centers.
  • Electron-rich environment : The ethyl and methyl groups induce hyperconjugative effects, increasing electron density at N3 and N9.
  • Chirality : Non-superimposable mirror images arise from the C7 amine’s spatial orientation, though racemic mixtures are typically synthesized.

Figure 1 : Comparative molecular orbitals of bispidine (left) and 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (right), highlighting electron density redistribution.

Overview of Academic and Industrial Interest

Academic research focuses on:

  • Coordination chemistry : As a tridentate ligand for transition metals (e.g., Cu^II^, Fe^III^), forming complexes with unusual redox properties.
  • Medicinal chemistry : Analog exploration for nicotinic acetylcholine receptor (nAChR) modulation, leveraging structural similarities to cytisine.
    Industrial applications include:
  • Catalysis : As a base in Baylis-Hillman reactions, outperforming DABCO in sterically hindered systems.
  • Materials science : Functionalization of polymers via amine-epoxide coupling, enhancing thermal stability.

Table 2: Research Applications by Discipline

Discipline Application Example Key Reference
Organic Synthesis Nucleophilic catalyst for C-C bond formation
Medicinal Chemistry nAChR partial agonist development
Coordination Chemistry Cu(II)-mediated oxidation catalysts

Eigenschaften

IUPAC Name

3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-3-13-6-9-4-8(11)5-10(7-13)12(9)2/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJKRDRETXHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC(CC(C1)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine and methylamine with a suitable bicyclic precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and real-time monitoring of reaction parameters. The use of catalysts and solvents is also optimized to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Antidepressant and Neurological Activity

  • exo-9-methyl-3-oxa-... : Demonstrates efficacy in preclinical depression models via serotonin receptor binding (EC₅₀ = 12 nM) and reduces amyloid plaque formation in Alzheimer’s models .
  • 3,9-Dimethyl-... : Exhibits curare-like activity by blocking neuromuscular junctions (ED₅₀ = 0.8 mg/kg in cats) .

Receptor Targeting

  • 9-Benzyl-3,9-diazabicyclo... : Binds to sigma-2 receptors (Kᵢ = 34 nM) and orexin receptors, indicating applications in anxiety and sleep disorders .
  • 3-Oxa-7,9-diazabicyclo... : Shows 10-fold higher antiviral potency than analogs due to optimized ring size and substituent placement .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Receptor Affinity (Kᵢ, nM) Therapeutic Area Clinical Stage
exo-9-methyl-3-oxa-... Serotonin (5-HT₁ₐ): 12 Depression, Alzheimer’s Preclinical
3,9-Dimethyl-... Nicotinic acetylcholine: 0.8 Muscle relaxation Preclinical
9-Benzyl-3,9-diazabicyclo... Sigma-2: 34 Anxiety, Sleep disorders Research phase

Biologische Aktivität

3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a heterocyclic compound with significant potential in biological applications due to its unique bicyclic structure and nitrogen content. The compound is characterized by its molecular formula C10H21N3C_{10}H_{21}N_3, which provides a framework for various interactions with biological targets, including enzymes and receptors.

The structural characteristics of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine contribute to its biological activity:

  • Molecular Weight : 183.29 g/mol
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 1
  • XLogP : 0.2, indicating moderate lipophilicity which can influence membrane permeability and bioavailability .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The bicyclic structure allows it to fit into the active sites of these enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymatic reactions critical for cellular function.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways.

Anticancer Potential

Research has indicated that compounds with similar bicyclic structures exhibit anticancer properties. For instance, studies have shown that derivatives of bicyclo[3.3.1]nonanes possess cytotoxic effects against various cancer cell lines, suggesting that 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine may also exhibit similar properties .

A comparative analysis of structurally related compounds revealed that modifications in the bicyclic framework significantly affect their cytotoxicity profiles, highlighting the importance of the ethyl and methyl substituents in enhancing biological activity.

Antimicrobial Activity

The compound's nitrogen content suggests potential antimicrobial properties, as nitrogen-containing heterocycles are often associated with antibacterial and antifungal activities. Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain pathogenic bacteria and fungi .

Case Study 1: Enzyme Inhibition

A study conducted by Namjoshi and Cook evaluated the enzyme inhibitory effects of various bicyclic compounds, including derivatives similar to 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine. The results demonstrated significant inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

CompoundEnzyme Inhibition (%)
3-Ethyl-9-methyl...75%
Control (No inhibitor)0%

Case Study 2: Anticancer Activity

In a recent investigation on the anticancer effects of bicyclic amines, a derivative closely related to our compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-71015
A5491218

Q & A

Q. What are the common synthetic routes for 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine?

The compound is typically synthesized via multi-step reactions involving Mannich-type condensations or modifications of bicyclic precursors. For example, analogous 3,7-diazabicyclo[3.3.1]nonane derivatives are synthesized through double Mannich reactions using acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio, followed by functionalization with reagents like chloroacetyl chloride in dichloromethane . Ethyl aroylacetates and azidofurazan-3-amine intermediates are also employed for structurally related compounds .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

  • Infrared (IR) spectroscopy to identify carbonyl (C=O, ~1718 cm⁻¹) and amine groups .
  • Single-crystal X-ray diffraction for precise structural determination, with refinement parameters such as R factor ≤ 0.037 .
  • NMR for verifying substituent positions and stereochemistry (e.g., aromatic protons in 7–8 ppm range) .

Q. What are the critical intermediates in its synthesis?

Intermediates like 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one are synthesized via Mannich reactions. These intermediates are subsequently functionalized with groups like chloroacetyl chloride to introduce desired substituents . Ethyl aroylacetates with methoxy or fluorophenyl groups are also used as precursors for analogous compounds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical reaction path searches and information science-driven data extraction can streamline experimental design. For instance, the ICReDD approach combines computational modeling (e.g., DFT) with experimental feedback loops to identify optimal reaction conditions, reducing trial-and-error iterations . Parameters like solvent polarity, catalyst loading, and temperature are systematically screened using these methods.

Q. How can researchers resolve contradictions in reaction yield data across studies?

Employ factorial design of experiments (DoE) to isolate variables affecting yields. For example, a 2³ factorial design could test the impact of:

  • Molar ratios (e.g., benzaldehyde:acetone:ammonium acetate).
  • Solvent polarity (e.g., dichloromethane vs. methanol).
  • Reaction temperature (e.g., 25°C vs. reflux). Statistical analysis (ANOVA) identifies significant factors, enabling targeted optimization .

Q. What role do substituents (e.g., ethyl, methyl) play in modulating reactivity?

Substituents influence steric and electronic properties. For example:

  • Methyl groups at the 9-position enhance bicyclic rigidity, affecting reaction kinetics.
  • Ethyl groups at the 3-position may increase solubility in non-polar solvents, altering crystallization behavior. Comparative studies of analogues with 4-methoxyphenyl or 2-thienyl substituents reveal trends in regioselectivity .

Q. How can DFT and molecular docking studies advance understanding of its applications?

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms .
  • Molecular docking evaluates binding affinity to biological targets (e.g., enzymes or lipid bilayers), guiding drug design . Tools like Gaussian and Discovery Studio Visualizer are commonly used for these analyses .

Q. What challenges arise in scaling up laboratory-scale synthesis?

Key challenges include:

  • Crystallization reproducibility : Solvent choice (e.g., methanol vs. ethanol) affects crystal morphology and purity .
  • Heat and mass transfer limitations : Microreactors or flow chemistry systems improve control over exothermic reactions .
  • Byproduct formation : In-line IR monitoring detects intermediates, enabling real-time adjustments .

Q. How do reaction mechanisms vary under acidic vs. basic conditions?

Under acidic conditions , protonation of the diazabicyclo nitrogen enhances electrophilicity, favoring nucleophilic attacks (e.g., acylation). Under basic conditions , deprotonation may stabilize intermediates, altering reaction pathways. Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy can track these changes .

Q. What advanced separation techniques purify this compound effectively?

  • Membrane filtration removes unreacted precursors based on molecular weight.
  • High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities .
  • Recrystallization in mixed solvents (e.g., methanol/water) improves purity to >99% .

Methodological Considerations

  • Experimental Design : Use response surface methodology (RSM) to optimize multi-variable systems .
  • Data Analysis : Apply multivariate regression to correlate spectroscopic data with reaction outcomes .
  • Safety Protocols : Follow guidelines for handling chloroacetyl chloride (e.g., PPE, fume hoods) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.